1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine
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Overview
Description
1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine is an organic compound with the molecular formula C14H15NO It features a cyclopropane ring attached to a naphthalene moiety substituted with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 1-methoxynaphthalene.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper.
Amination: The final step involves the introduction of the amine group. This can be done through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of naphthaldehydes or naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted naphthalenes.
Scientific Research Applications
1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxynaphthalen-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of a cyclopropane ring.
1-(4-Methoxybenzyl)cyclopropan-1-amine: Similar structure but with a benzyl group instead of a naphthalene moiety.
Uniqueness
1-(4-Methoxynaphthalen-1-yl)cyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a methoxynaphthalene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-6-12(14(15)8-9-14)10-4-2-3-5-11(10)13/h2-7H,8-9,15H2,1H3 |
InChI Key |
RAIZSBORBSNSER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3(CC3)N |
Origin of Product |
United States |
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